

# MM3122: A Technical Whitepaper on its Potential as a Broad-Spectrum Antiviral Agent

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# **Executive Summary**

MM3122 is a novel, potent, small-molecule inhibitor of the human transmembrane protease serine 2 (TMPRSS2). By targeting this host-cell enzyme, MM3122 effectively blocks the entry of a wide range of viruses that rely on TMPRSS2 for the proteolytic processing of their surface glycoproteins, a critical step for viral fusion and entry into host cells. This host-centric mechanism of action suggests a high barrier to the development of viral resistance. Preclinical data demonstrates that MM3122 exhibits sub-nanomolar efficacy against TMPRSS2 and potent antiviral activity against various coronaviruses, including SARS-CoV-2 and its variants, as well as MERS-CoV. Furthermore, MM3122 has shown a favorable pharmacokinetic profile and safety in animal models, positioning it as a promising candidate for further development as a broad-spectrum antiviral therapeutic. This document provides a comprehensive technical overview of the current data on MM3122, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

## Introduction

The emergence of novel viral pathogens, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral therapies. While direct-acting antivirals that target viral enzymes have been successful, they can be susceptible to the rapid emergence of drug-resistant mutations. An alternative and compelling strategy is to target host factors that are essential for viral replication across multiple viral families. One such target is the transmembrane protease serine







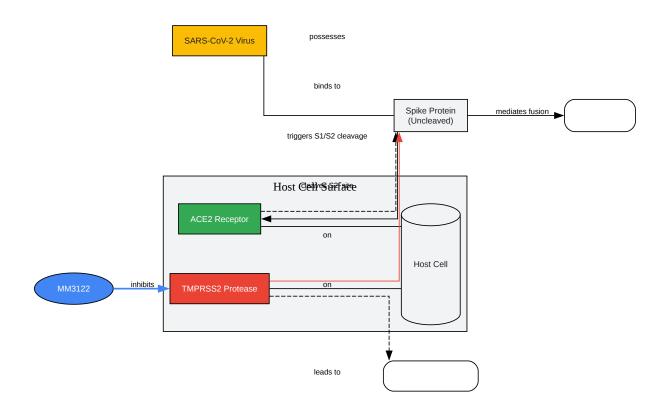
2 (TMPRSS2), a type II transmembrane serine protease highly expressed in the respiratory tract.[1][2][3][4][5][6][7][8][9] Several clinically significant viruses, including influenza viruses and coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2, depend on TMPRSS2 to cleave and activate their surface glycoproteins, enabling viral entry into host cells.[1][2][3][4][5] [6][7][8][9]

**MM3122** is a rationally designed, covalent small-molecule inhibitor of TMPRSS2.[10][11][12] Its mechanism of action, which involves blocking a key host dependency factor, offers the potential for broad antiviral activity and a reduced likelihood of resistance development.[7][8][13] This whitepaper summarizes the key preclinical findings for **MM3122**, providing a technical guide for researchers and drug developers interested in its potential as a broad-spectrum antiviral agent.

## **Mechanism of Action**

MM3122 functions by inhibiting the enzymatic activity of host-cell serine proteases, primarily TMPRSS2, but also matriptase and hepsin.[1][6] Many respiratory viruses, including SARS-CoV-2, possess a spike glycoprotein that must be cleaved at two distinct sites, S1/S2 and S2', to mediate fusion of the viral and host cell membranes. TMPRSS2, located on the surface of host cells, performs the critical S2' cleavage, which directly triggers the conformational changes in the spike protein necessary for membrane fusion and viral entry. By covalently modifying the active site of TMPRSS2, MM3122 prevents this essential cleavage event, thereby halting the viral life cycle before the virus can enter the host cell and begin replication.





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Mechanism of action of MM3122 in preventing viral entry.

# **Quantitative Data**

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of MM3122.

Table 1: In Vitro Inhibitory Activity of MM3122



Target/Assay	Cell Line	IC50 (nM)	EC50 (nM)	Reference
Protease Inhibition				
Recombinant TMPRSS2	-	0.34	-	[10][11][14][15] [16][17]
Matriptase	-	0.31	-	[14]
Hepsin	-	0.19	-	[14]
Thrombin	-	>20	-	[14]
HGFA	-	32	-	[14]
Antiviral Activity				
VSV-SARS-CoV- 2 Chimera Entry	- Calu-3	-	0.43	[10][11][12][14] [17][18]
SARS-CoV-2 Cytopathic Effect	Calu-3	-	74	[10][11][12][14] [15][17][18]
MERS-CoV Pseudotype Entry	Calu-3	-	0.87	[4][10][11][14] [17][18]
Authentic SARS- CoV-2 (WA1/2020)	Calu-3	-	~10-20	[19]
Authentic SARS- CoV-2 (EG.5.1)	Calu-3	-	~50-100	[19]

Table 2: In Vivo Pharmacokinetics of MM3122 in Mice



Parameter	Route of Administration	Dose (mg/kg)	Value	Reference
Half-life (t1/2)	Intraperitoneal (i.p.)	16.7	8.6 hours (plasma)	[4][14][15][18]
7.5 hours (lung)	[4][14][18]			
Safety	Intraperitoneal (i.p.)	Up to 100 mg/kg daily for 7 days	No adverse effects observed	[20]

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## TMPRSS2 Fluorogenic Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of recombinant TMPRSS2.

#### Materials:

- Recombinant human TMPRSS2 (e.g., from CUSAbio or Creative BioMart)
- Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
- Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween20
- MM3122 or other test compounds, serially diluted in DMSO
- 384-well or 1536-well black assay plates
- Plate reader capable of fluorescence detection (excitation: 340 nm, emission: 440 nm)

#### Protocol:

- Dispense 20 nL of the peptide substrate solution into the wells of a 1536-well plate.[1][21]
- Add 20 nL of serially diluted MM3122 or control (DMSO) to the wells.[1][21]

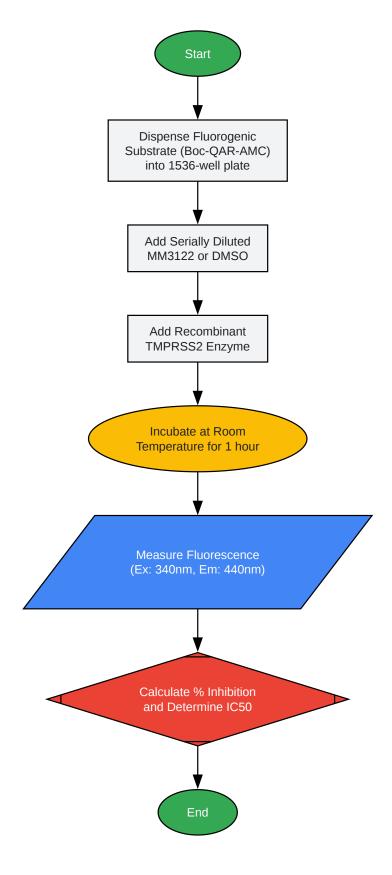
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- Initiate the reaction by dispensing 150 nL of TMPRSS2 enzyme, diluted in assay buffer, into each well for a total reaction volume of 5  $\mu$ L.[14][18][19]
- Incubate the plate at room temperature for 1 hour.[14][18][19][21]
- Measure the fluorescence intensity using a plate reader at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[14][18][19][21]
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.





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Workflow for the TMPRSS2 fluorogenic inhibition assay.



# **VSV-SARS-CoV-2 Chimeric Virus Entry Assay**

This cell-based assay measures the ability of **MM3122** to block the entry of a replication-deficient vesicular stomatitis virus (VSV) pseudotyped with the SARS-CoV-2 spike protein.

- Materials:
  - Calu-3 human lung epithelial cells
  - VSV pseudovirus expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., GFP or luciferase)
  - Cell culture medium (e.g., DMEM supplemented with 10% FBS)
  - MM3122 or other test compounds
  - 96-well cell culture plates
  - Microscope or plate reader for reporter gene detection
- Protocol:
  - Seed Calu-3 cells in a 96-well plate and grow to confluence.
  - Pre-treat the cells with various concentrations of MM3122 for 1-2 hours at 37°C.
  - Infect the cells with the VSV-SARS-CoV-2 pseudovirus at a predetermined multiplicity of infection (MOI).
  - Incubate for 18-24 hours at 37°C.
  - Quantify viral entry by measuring the expression of the reporter gene (e.g., counting GFP-positive cells or measuring luciferase activity).
  - Determine the EC50 value by plotting the percent inhibition of viral entry against the drug concentration.

# **Authentic SARS-CoV-2 Cytopathic Effect (CPE) Assay**



This assay assesses the ability of MM3122 to protect cells from the virus-induced cell death.

- Materials:
  - Calu-3 cells
  - Authentic SARS-CoV-2 virus (e.g., WA1/2020 or other variants)
  - o Cell culture medium
  - MM3122 or other test compounds
  - 96-well cell culture plates
  - Cell viability reagent (e.g., CellTiter-Glo)
  - Plate reader for luminescence detection
- Protocol:
  - Seed Calu-3 cells in a 96-well plate.[22]
  - Treat the cells with a serial dilution of MM3122.
  - Infect the cells with SARS-CoV-2 at a specific MOI (e.g., 0.1).[22]
  - Incubate the plates for 48-72 hours at 37°C until CPE is observed in the virus control wells.[22]
  - Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels.
  - Calculate the percentage of cell viability relative to uninfected controls and determine the EC50 value.

#### In Vivo Mouse Model of SARS-CoV-2 Infection

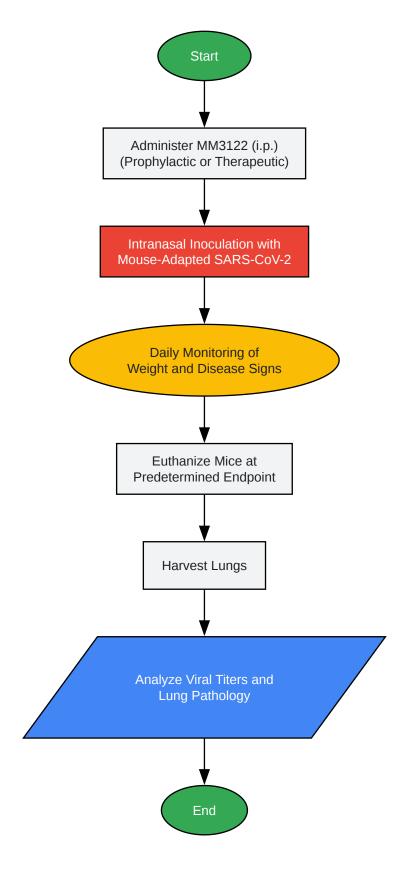
This model evaluates the prophylactic and therapeutic efficacy of MM3122 in a living organism.

Materials:



- BALB/c mice (or other susceptible strains)
- Mouse-adapted SARS-CoV-2 strain (e.g., MA10)
- MM3122 formulated for intraperitoneal (i.p.) injection
- Vehicle control
- Equipment for intranasal inoculation, daily weight monitoring, and tissue collection
- Protocol:
  - For prophylactic studies, administer MM3122 (e.g., 50 or 100 mg/kg) via i.p. injection 30 minutes prior to infection.[13] For therapeutic studies, administer MM3122 24 hours after infection.[13]
  - Anesthetize the mice and intranasally inoculate with a defined plaque-forming unit (PFU)
    of mouse-adapted SARS-CoV-2.[23]
  - Monitor the mice daily for weight loss and signs of disease.[23][24]
  - At a predetermined endpoint (e.g., 5 days post-infection), euthanize the mice.
  - Harvest lungs for virological and pathological analysis.
  - Determine viral titers in the lung homogenates by plaque assay.
  - Assess lung pathology through histological examination and scoring of lung congestion.
    [13]





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Workflow for the in vivo mouse model of SARS-CoV-2 infection.



# **Broad-Spectrum Antiviral Potential**

The mechanism of action of MM3122, targeting a host protease essential for the entry of multiple viruses, underpins its potential as a broad-spectrum antiviral. Evidence suggests that in addition to SARS-CoV-2, other coronaviruses such as SARS-CoV and MERS-CoV are also dependent on TMPRSS2 for their entry into host cells.[10][11][12] Indeed, MM3122 has demonstrated potent inhibition of MERS-CoV pseudovirus entry.[4][10][11][14][17][18] Furthermore, several strains of influenza virus also utilize TMPRSS2 for the cleavage of their hemagglutinin (HA) surface protein, suggesting that MM3122 could also be effective against influenza. This broad applicability makes MM3122 a valuable candidate for not only treating existing viral diseases but also for stockpiling in preparation for future viral pandemics.

## Conclusion

**MM3122** is a promising preclinical candidate with potent, sub-nanomolar inhibitory activity against the host protease TMPRSS2. It has demonstrated significant in vitro efficacy against SARS-CoV-2 and MERS-CoV, and a favorable in vivo pharmacokinetic and safety profile in mice. Its host-targeted mechanism of action provides a strong rationale for its potential as a broad-spectrum antiviral agent with a high barrier to resistance. The data presented in this whitepaper support the continued investigation and development of **MM3122** as a novel therapeutic for the treatment and prevention of diseases caused by TMPRSS2-dependent viruses.

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